2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazolidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine or its derivatives with aldehydes or ketones.
Coupling of the Pyrazole and Thiazolidine Rings: The final step involves the coupling of the chlorinated pyrazole with the thiazolidine ring, typically using a base such as sodium hydride or potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom in the pyrazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
- 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
- 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Uniqueness
The unique combination of the pyrazole and thiazolidine rings, along with the presence of the chlorine atom, distinguishes this compound from other similar compounds.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHDBWFNALEEOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CN2C=C(C=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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